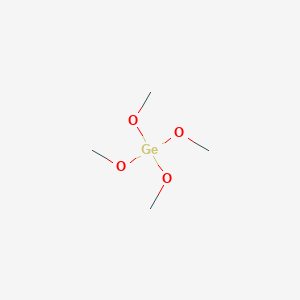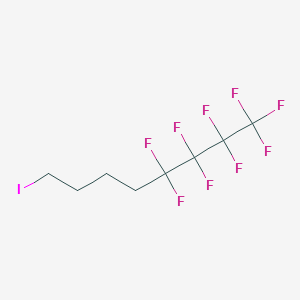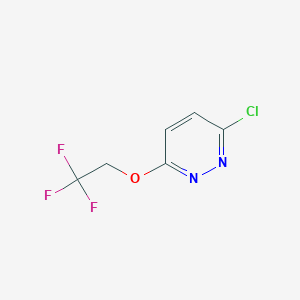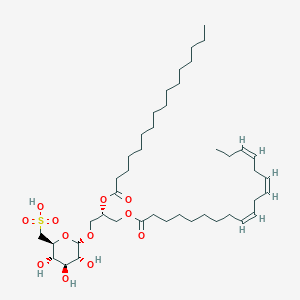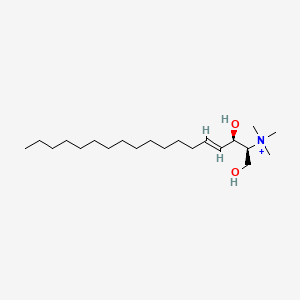
1-o-Hexadecyl-2-oleoyl-sn-glycero-3-phosphocholine
Descripción general
Descripción
1-O-hexadecyl-2-oleoyl-sn-glycero-3-phosphocholine is a member of the platelet-activating factor (PAF) family of glycerophospholipids . It is a phosphatidylcholine in which the alkyl and the acyl groups at positions 1 and 2 are hexadecyl and oleoyl respectively .
Molecular Structure Analysis
The molecular formula of 1-O-hexadecyl-2-oleoyl-sn-glycero-3-phosphocholine is C42H84NO7P . It has an average mass of 746.093 Da and a monoisotopic mass of 745.598511 Da . The structure contains an ether-linked hexadecyl chain at the sn-1 position and an ester-linked oleoyl chain at the sn-2 position .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-O-hexadecyl-2-oleoyl-sn-glycero-3-phosphocholine include a high number of freely rotating bonds (41) and a large polar surface area (104 Ų) . It also has a high predicted logP value (11.93), indicating low water solubility .Aplicaciones Científicas De Investigación
Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) Substrate
1-O-160/181 PC serves as a substrate in enzymatic assays to measure : 1-O-16:0/18:1 PC serves as a substrate in enzymatic assays to measure Lp-PLA2 activity. Lp-PLA2 is an enzyme involved in lipid metabolism, particularly in the hydrolysis of phospholipids. By studying its interaction with this compound, researchers gain insights into lipid-related processes and potential therapeutic targets .
Platelet-Activating Factor (PAF) Precursor
1-O-16:0/18:1 PC is a precursor for platelet-activating factor (PAF). PAF is a potent lipid mediator involved in inflammation, immune responses, and vascular homeostasis. Understanding the biosynthesis and regulation of PAF can lead to novel therapeutic strategies .
Mass Spectrometry Standard
Researchers use 1-O-16:0/18:1 PC as a lipid reference standard in matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry. This technique allows precise analysis of lipid profiles, aiding in disease diagnosis and lipidomics research .
Membrane Biophysics and Phase Transitions
Differential scanning calorimetry (DSC) studies reveal the phase transition temperatures and enthalpies of hydrated phospholipid membranes. 1-O-16:0/18:1 PC contributes to our understanding of membrane biophysics, including lipid bilayer stability and fluidity .
Neurodegenerative Diseases and Lipid Metabolism
Given its role in lipid metabolism, 1-O-16:0/18:1 PC may be relevant in neurodegenerative diseases. Investigating its impact on neuronal membranes and lipid signaling pathways could provide insights into conditions like Alzheimer’s and Parkinson’s disease.
Mecanismo De Acción
Target of Action
1-o-Hexadecyl-2-oleoyl-sn-glycero-3-phosphocholine, also known as a phosphatidylcholine, is a type of glycerophospholipid . Its primary targets are the cell membranes where it plays a crucial role in membrane fluidity and structure . It also targets the lung alveoli as a major component of pulmonary surfactants, functioning to lower the surface tension inside mammalian lung alveoli at the air–fluid interface .
Mode of Action
This compound interacts with its targets by integrating into the lipid bilayer of cell membranes. The oleoyl (cis-9-octadecenoic acid) and hexadecyl (hexadecanoic acid) chains are hydrophobic and interact with the fatty acid chains of other phospholipids, while the phosphocholine group is hydrophilic and interacts with the aqueous environment . This amphipathic nature allows it to play a crucial role in forming the lipid bilayer of cell membranes.
Biochemical Pathways
1-o-Hexadecyl-2-oleoyl-sn-glycero-3-phosphocholine is involved in several biochemical pathways. As a phosphatidylcholine, it is a key component of lecithin, and it is involved in the biosynthesis of lipoproteins . It is also a precursor for the intracellular messenger molecule, diacylglycerol, which is involved in a number of signaling pathways .
Pharmacokinetics
As a lipid compound, it is likely absorbed in the intestines, incorporated into chylomicrons, and transported via the lymphatic system into the bloodstream . Once in the bloodstream, it can be delivered to cells throughout the body where it can be integrated into cell membranes or metabolized.
Result of Action
The integration of 1-o-Hexadecyl-2-oleoyl-sn-glycero-3-phosphocholine into cell membranes contributes to the structural integrity and fluidity of the membranes. This is crucial for the function of cells and the organism as a whole . In the lungs, it contributes to the function of surfactants, reducing surface tension and preventing the alveoli from collapsing .
Action Environment
The action of 1-o-Hexadecyl-2-oleoyl-sn-glycero-3-phosphocholine can be influenced by various environmental factors. For example, the presence of other lipids can affect its integration into cell membranes. Additionally, factors that affect lipid digestion and absorption, such as diet and the presence of bile acids, can influence its bioavailability .
Propiedades
IUPAC Name |
[(2R)-3-hexadecoxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H84NO7P/c1-6-8-10-12-14-16-18-20-22-23-25-27-29-31-33-35-42(44)50-41(40-49-51(45,46)48-38-36-43(3,4)5)39-47-37-34-32-30-28-26-24-21-19-17-15-13-11-9-7-2/h20,22,41H,6-19,21,23-40H2,1-5H3/b22-20-/t41-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEDNCDNGMIKST-IYEJTHTFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H84NO7P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
746.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



